4-ethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
4-ethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of thiophene, triazole, and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
They can act as enzyme inhibitors, and have antimicrobial, anticancer, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Mode of Action
Thiophene and triazole derivatives often interact with their targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Thiophene and triazole derivatives can affect a variety of pathways due to their broad range of biological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on related compounds .
Result of Action
Related compounds have shown effects such as inhibition of enzymes and growth of microbes or cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors. The process may include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Triazole Ring: This can be done using azide and alkyne cycloaddition reactions, often referred to as "click chemistry".
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the synthesized heterocycles with the benzene sulfonamide moiety under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions activated by electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-ethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an anticancer, anti-inflammatory, and antimicrobial agent due to the presence of bioactive heterocycles
Material Science: The thiophene ring system is known for its applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions due to its complex structure.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine, known for their anti-inflammatory and anesthetic properties.
Triazole Derivatives: Such as fluconazole, known for its antifungal activity.
Thiazole Derivatives: Such as ritonavir, known for its antiretroviral activity.
Uniqueness
4-ethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of three different bioactive heterocycles, which may confer a broader spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-ethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-2-13-5-7-15(8-6-13)27(23,24)19-10-9-14-12-26-18-20-17(21-22(14)18)16-4-3-11-25-16/h3-8,11-12,19H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYABLJFMXGUFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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